

Application Notes and Protocols for **cis-J-113863** in Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-J-113863*

Cat. No.: *B1234327*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses by mediating the migration of various immune cells.[4] As a CCR1 antagonist, **cis-J-113863** has demonstrated anti-inflammatory effects and is a valuable tool for studying the role of CCR1 in various physiological and pathological processes.[2][3] This document provides detailed application notes and protocols for the use of **cis-J-113863** in flow cytometry to assess its binding and inhibitory effects on CCR1-expressing cells.

Mechanism of Action

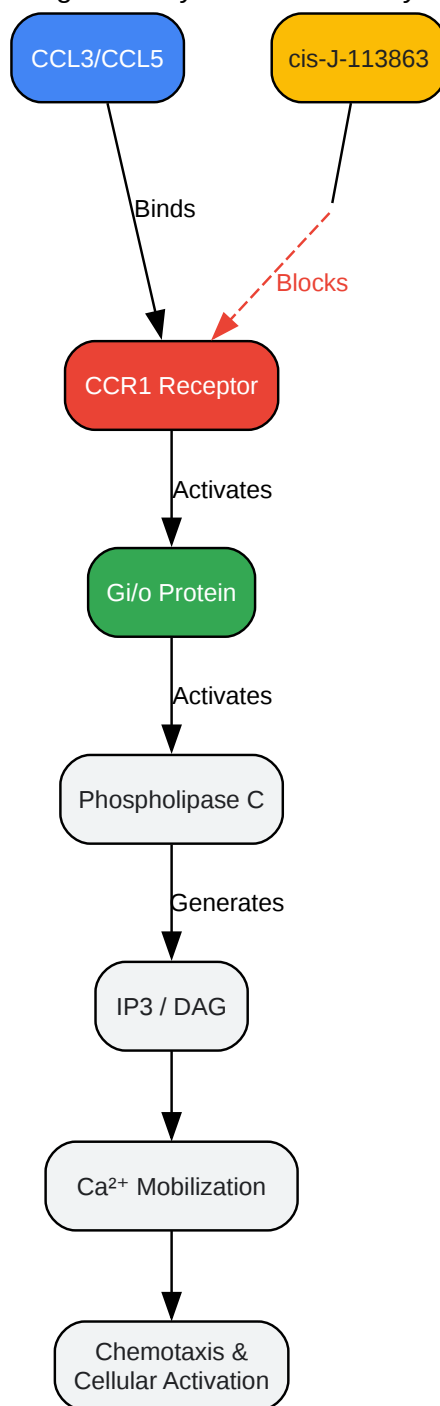
cis-J-113863 acts as a competitive antagonist at the CCR1 receptor.[1] It binds to the receptor and prevents the binding of its natural chemokine ligands, such as CCL3 (MIP-1 α) and CCL5 (RANTES). This blockade inhibits the downstream signaling cascade that leads to chemotaxis and cellular activation of inflammatory cells.

Data Presentation

Parameter	Value	Species	Reference
IC ₅₀ (CCR1)	0.9 nM	Human	[1] [2] [3]
IC ₅₀ (CCR1)	5.8 nM	Mouse	[1] [2] [3]
IC ₅₀ (CCR3)	0.58 nM	Human	[2] [5]
IC ₅₀ (CCR3)	460 nM	Mouse	[2] [5]
Activity	Inactive against CCR2, CCR4, and CCR5	-	[2] [5]

Signaling Pathway

CCR1 Signaling Pathway and Inhibition by cis-J-113863

[Click to download full resolution via product page](#)Caption: CCR1 signaling and **cis-J-113863** inhibition.

Experimental Protocols

Protocol 1: Competitive Binding Assay using Flow Cytometry

This protocol determines the ability of **cis-J-113863** to compete with a fluorescently labeled CCR1 ligand for binding to CCR1-expressing cells.

Materials:

- CCR1-expressing cells (e.g., THP-1 cells, primary human monocytes)
- **cis-J-113863**
- Fluorescently labeled CCR1 ligand (e.g., FITC-CCL5)
- FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
- Propidium Iodide (PI) or other viability dye
- Flow cytometer

Procedure:

- Cell Preparation: Harvest and wash CCR1-expressing cells with FACS buffer. Adjust the cell concentration to 1×10^6 cells/mL.
- Incubation with Antagonist: Aliquot 100 μ L of the cell suspension into flow cytometry tubes. Add varying concentrations of **cis-J-113863** (e.g., 0.01 nM to 1 μ M) to the tubes. Include a no-antagonist control. Incubate for 30 minutes at 4°C.
- Competitive Ligand Binding: Add a fixed, subsaturating concentration of the fluorescently labeled CCR1 ligand to each tube. Incubate for 30-60 minutes at 4°C in the dark.
- Washing: Wash the cells twice with cold FACS buffer by centrifugation (300 x g for 5 minutes) to remove unbound ligand and antagonist.

- **Staining for Viability:** Resuspend the cell pellet in 200 μ L of FACS buffer containing a viability dye (e.g., PI).
- **Data Acquisition:** Acquire data on a flow cytometer, collecting at least 10,000 events for the target cell population.
- **Data Analysis:** Gate on the viable, single-cell population. Determine the median fluorescence intensity (MFI) of the fluorescent ligand for each concentration of **cis-J-113863**. Calculate the percent inhibition of ligand binding and determine the IC₅₀ value.

Protocol 2: Chemotaxis Inhibition Assay using Flow Cytometry

This protocol assesses the functional effect of **cis-J-113863** on inhibiting CCR1-mediated cell migration.

Materials:

- CCR1-expressing cells
- **cis-J-113863**
- Chemoattractant (e.g., CCL5)
- Chemotaxis chamber (e.g., Transwell® plate with 5 μ m pores)
- FACS Buffer
- Flow cytometer with counting beads or a volumetric counter

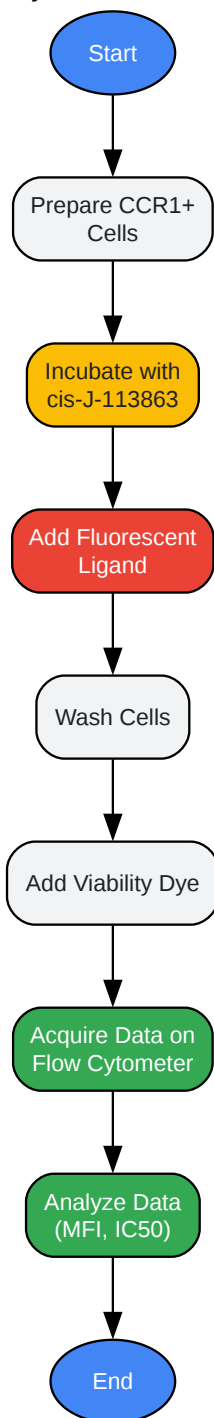
Procedure:

- **Cell Preparation:** Resuspend CCR1-expressing cells in migration medium (e.g., RPMI with 0.5% BSA) at 1×10^6 cells/mL.
- **Antagonist Pre-treatment:** Incubate the cells with varying concentrations of **cis-J-113863** (or vehicle control) for 30 minutes at 37°C.

- **Chemotaxis Setup:** Add migration medium containing the chemoattractant (e.g., 50 ng/mL CCL5) to the lower chamber of the Transwell® plate. Add medium without chemoattractant to a control well (basal migration).
- **Cell Migration:** Add the pre-treated cell suspension to the upper chamber of the Transwell®. Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- **Cell Quantification:** Collect the cells that have migrated to the lower chamber.
- **Flow Cytometry Analysis:** Add a known number of counting beads to each sample of migrated cells. Acquire data on a flow cytometer and count the number of cells relative to the number of beads.
- **Data Analysis:** Calculate the number of migrated cells for each condition. Determine the percent inhibition of chemotaxis for each concentration of **cis-J-113863** and calculate the IC₅₀ value.

Experimental Workflow

Flow Cytometry Workflow for cis-J-113863



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Caption: Workflow for competitive binding assay.

Conclusion

cis-J-113863 is a valuable research tool for investigating the role of the CCR1 receptor in inflammatory and immune responses. The provided protocols offer robust methods for characterizing the binding and functional inhibition of CCR1 by **cis-J-113863** using flow cytometry. These applications are essential for researchers in immunology, pharmacology, and drug development who are studying CCR1-mediated pathologies.

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